



# Application Notes & Protocols: LS-106 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | LEI-106 |           |  |  |  |
| Cat. No.:            | B608514 | Get Quote |  |  |  |

Note: The following information pertains to LS-106, a fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. No public data was found for a compound designated "**LEI-106**"; LS-106 is presented here due to the close similarity in name and the availability of detailed preclinical data relevant to researchers in oncology and drug development.

#### Introduction

LS-106 is a novel, potent, and reversible fourth-generation EGFR tyrosine kinase inhibitor (TKI) developed to overcome acquired resistance to third-generation TKIs like osimertinib.[1][2] Specifically, LS-106 targets the EGFR C797S mutation, which is a key mechanism of resistance in non-small cell lung cancer (NSCLC).[1][2][3] This mutation prevents the covalent binding of irreversible inhibitors such as osimertinib.[1] LS-106 demonstrates significant preclinical antitumor activity in both in vitro and in vivo models harboring EGFR triple mutations (e.g., 19del/T790M/C797S).[1][2]

#### **Mechanism of Action**

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival.[3] In many NSCLC cases, activating mutations in EGFR lead to oncogenesis. While TKIs can inhibit this signaling, resistance mutations often emerge. The C797S mutation, in particular, blocks the binding of third-generation covalent inhibitors.[3] LS-106 is a non-covalent, reversible inhibitor that binds to the ATP-binding site of EGFR, even in the presence of the C797S mutation, thereby blocking its phosphorylation and downstream



signaling.[1] This action effectively suppresses the growth of tumor cells that have become resistant to prior generations of EGFR inhibitors.



Click to download full resolution via product page

Caption: EGFR signaling pathway and points of inhibition by different TKI generations.

## **Quantitative Data Summary**

The preclinical efficacy of LS-106 has been quantified through both enzymatic assays and in vivo tumor models.

# Table 1: In Vitro Kinase Inhibitory Activity of LS-106



| EGFR Mutant Kinase    | LS-106 IC50 (nmol/L)            |
|-----------------------|---------------------------------|
| EGFR19del/T790M/C797S | 2.4[1][2]                       |
| EGFRL858R/T790M/C797S | 3.1[1][2]                       |
| EGFRL858R/T790M       | Comparable to Osimertinib[1][2] |
| Wild-type EGFR        | Comparable to Osimertinib[1][2] |

Table 2: In Vivo Antitumor Efficacy of LS-106

| Animal<br>Model | Cell Line                                  | Treatment | Dose<br>(mg/kg) | Administrat<br>ion | Tumor<br>Growth<br>Inhibition<br>(TGI) |
|-----------------|--------------------------------------------|-----------|-----------------|--------------------|----------------------------------------|
| Xenograft       | PC-9-OR<br>(EGFR19del/<br>T790M/C797<br>S) | LS-106    | 30              | Oral               | 83.5%[1][2]                            |
| Xenograft       | PC-9-OR<br>(EGFR19del/<br>T790M/C797<br>S) | LS-106    | 60              | Oral               | 136.6%[1][2]<br>[4]                    |

A TGI of >100% indicates tumor regression.[4][5]

# **Detailed In Vivo Experimental Protocol**

This protocol describes a xenograft study to evaluate the antitumor efficacy of LS-106 in an immunodeficient mouse model bearing tumors derived from human NSCLC cells with the EGFR triple mutation.

## **Objective**

To determine the in vivo efficacy of orally administered LS-106 in a PC-9-OR subcutaneous xenograft mouse model.



#### **Materials**

- Compound: LS-106
- Cell Line: PC-9-OR, a human NSCLC cell line engineered to express the EGFR19del/T790M/C797S triple mutation.[1][2]
- Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), female, 5-6 weeks old.
- Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.4% Tween 80 in ddH<sub>2</sub>O).
- Reagents: Matrigel (optional, for cell implantation), sterile PBS.
- Equipment: Calipers, animal balance, oral gavage needles, sterile syringes and needles.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft efficacy study of LS-106.



## Methodology

- · Cell Culture and Implantation:
  - Culture PC-9-OR cells under standard conditions until they reach exponential growth phase.
  - Harvest cells and resuspend them in sterile PBS, optionally mixing 1:1 with Matrigel to improve tumor take rate.
  - Subcutaneously inject approximately 5 million cells into the right flank of each mouse.
- Tumor Growth and Group Randomization:
  - Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
  - Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[6]
  - Once tumors reach a mean volume of 200-400 mm<sup>3</sup>, randomize the animals into treatment groups (e.g., n=5-6 mice per group).[6]
    - Group 1: Vehicle control
    - Group 2: LS-106 (30 mg/kg)
    - Group 3: LS-106 (60 mg/kg)
- Drug Administration:
  - Prepare fresh formulations of LS-106 in the vehicle daily.
  - Administer the assigned treatment to each mouse once daily via oral gavage. The volume is typically adjusted based on individual body weight.
- Efficacy Monitoring and Endpoint:
  - Measure tumor volumes and body weights two to three times weekly throughout the study.
    Body weight is a key indicator of treatment toxicity.



- The study endpoint is reached when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 21-28 days).
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential downstream analysis (e.g., pharmacodynamics).

#### • Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100%.[5][7]
- Statistically analyze the differences in tumor volume between the treated and control groups.

#### **Ethical Considerations**

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[8] Animal welfare should be monitored daily, and any animal showing signs of excessive distress or toxicity should be euthanized.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in nonsmall cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies -PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1975 and PC9 xenograft tumor model [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: LS-106 In Vivo Efficacy].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608514#lei-106-in-vivo-experimental-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com